molecular formula C6H10N2O3 B1323077 2-Oxo-1-piperazineacetic acid CAS No. 24860-46-6

2-Oxo-1-piperazineacetic acid

Cat. No. B1323077
CAS RN: 24860-46-6
M. Wt: 158.16 g/mol
InChI Key: VYKYEBFQKSINNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Oxo-1-piperazineacetic acid, also known as kynurenic acid or KYNA, is an important compound in the field of neuroscience and immunology. It is a synthetic derivative of lysine used as an antifibrinolytic in the treatment and prevention of major bleeding .


Synthesis Analysis

The synthesis of 2-Oxo-1-piperazineacetic acid can be achieved from 2,2’-((2-aminoethyl)azanediyl)diacetic acid . Optically pure amino acids can be efficiently converted into 1,2-diamines that can be utilized to deliver the title 2,3-substituted piperazines in five steps with a high enantiomeric purity .


Molecular Structure Analysis

The molecular formula of 2-Oxo-1-piperazineacetic acid is C6H10N2O3 . The InChI code is 1S/C6H10N2O3.ClH/c9-5-3-7-1-2-8(5)4-6(10)11;/h7H,1-4H2,(H,10,11);1H and the InChI key is IAEZITXTYAGVHD-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The molecular weight of 2-Oxo-1-piperazineacetic acid is 158.16 g/mol . The boiling point is predicted to be 421.1±40.0 °C . The relative density (water = 1) is 1.293 .

Scientific Research Applications

Use in Synthesis of Other Chemical Compounds

“2-Oxo-1-piperazineacetic acid” is often used in the synthesis of other chemical compounds. It’s a key ingredient in the production of various pharmaceuticals and other chemical products . The compound’s unique structure, which includes both a piperazine ring and a carboxylic acid group, makes it a versatile building block in organic synthesis .

Adsorption of Rare Earth Metal Ions

Another interesting application of “2-Oxo-1-piperazineacetic acid” is in the adsorption of rare earth metal ions. A study investigated adsorbents synthesized from natural sodium alginate polymers incorporated with varying concentrations of “2-Oxo-1-piperazineacetic acid”. The study found that the pristine sodium alginate gel demonstrated adsorption capacities of 222.4, 202.6, 199.1 and 398.0 mg g−1 for La, Gd, Y, and Sc, respectively . The introduction of the extractant notably reduced the gel’s selectivity towards Cu, Pb, Cd, and Cr .

Mechanism of Action

2-Oxo-1-piperazineacetic acid is an antifibrinolytic that competitively inhibits the activation of plasminogen to plasmin . At much higher concentrations, it behaves as a noncompetitive inhibitor of plasmin .

Safety and Hazards

The safety data sheet for 2-Oxo-1-piperazineacetic acid suggests that any clothing contaminated by the product should be immediately removed . In case of inhalation, the person should be moved to fresh air .

Future Directions

2-Oxo-1-piperazineacetic acid is a significant compound in the field of neuroscience and immunology. It is also used as an intermediate in organic synthesis . The development of new, efficient, and selective methods for accessing the carbon functionalization of the piperazine ring is encouraged .

Relevant Papers The relevant papers retrieved provide valuable information about the synthesis, properties, and applications of 2-Oxo-1-piperazineacetic acid . They highlight the importance of this compound in various fields and suggest potential future directions for research .

properties

IUPAC Name

2-(2-oxopiperazin-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O3/c9-5-3-7-1-2-8(5)4-6(10)11/h7H,1-4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYKYEBFQKSINNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50633862
Record name (2-Oxopiperazin-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50633862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxo-1-piperazineacetic acid

CAS RN

24860-46-6
Record name 2-Oxo-1-piperazineacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24860-46-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Oxopiperazin-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50633862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Oxo-1-piperazineacetic acid
Reactant of Route 2
2-Oxo-1-piperazineacetic acid
Reactant of Route 3
Reactant of Route 3
2-Oxo-1-piperazineacetic acid
Reactant of Route 4
2-Oxo-1-piperazineacetic acid
Reactant of Route 5
Reactant of Route 5
2-Oxo-1-piperazineacetic acid
Reactant of Route 6
Reactant of Route 6
2-Oxo-1-piperazineacetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.